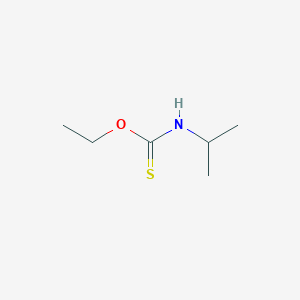
N-Hexadecanoyl-serine
Übersicht
Beschreibung
N-Hexadecanoyl-serine belongs to the class of organic compounds known as n-acyl-l-alpha-amino acids. These are n-acylated alpha amino acids which have the L-configuration of the alpha-carbon atom . Thus, N-hexadecanoyl-serine is considered to be a fatty amide .
Molecular Structure Analysis
The molecular formula of N-Hexadecanoyl-serine is C19H37NO4 . It has an exact mass of 343.272259 . The InChI string representation isInChI=1S/C19H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)20-17(16-21)19(23)24/h17,21H,2-16H2,1H3,(H,20,22)(H,23,24)/t17-/m0/s1 . Physical And Chemical Properties Analysis
N-Hexadecanoyl-serine has several calculated physicochemical properties. It has 24 heavy atoms, no rings, no aromatic rings, and 17 rotatable bonds . Its Van der Waals molecular volume is 378.14, and its topological polar surface area is 86.63 . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . Its logP is 4.60, and its molar refractivity is 97.97 .Wissenschaftliche Forschungsanwendungen
Role in Cancer Metabolism
N-Hexadecanoyl-serine, as a derivative of serine, plays a critical role in various metabolic processes crucial for the proliferation of cells. Research highlights serine's significance as a one-carbon donor in the folate cycle, contributing to nucleotide synthesis, methylation reactions, and antioxidant defense through NADPH generation. This aspect makes serine highly relevant in cancer, where cells show a marked dependency on serine, leading to potential therapeutic opportunities through the inhibition of serine synthesis or the limitation of its uptake (Yang & Vousden, 2016).
Serine Synthesis and Cancer Therapeutics
Serine synthesis and its coordination with one-carbon unit fate are essential in cancer biology. The inhibition of serine synthesis enzymes, like PHGDH, has shown to suppress the growth of cancer cells reliant on serine. This inhibition affects not only glucose-derived serine but also impacts the incorporation of one-carbon units from both glucose-derived and exogenous serine into nucleotides, hinting at the multifaceted role of serine synthesis in cancer cell metabolism and providing a basis for novel therapeutic interventions (Pacold et al., 2016).
Serine in Neuropsychiatric Disorders
D-Serine, an enantiomer of serine, has been the focus of studies related to its potent role as a co-agonist at the NMDA glutamate receptor. This connection has led to investigations into the potential of D-serine as a therapeutic agent and biomarker in conditions like schizophrenia and depression. The balance and metabolism of D-serine are crucial, with its levels being intricately tied to cognitive functions and the potential for therapeutic interventions (MacKay et al., 2019).
Serine Metabolism and Neurological Disorders
Serine's role extends beyond being a mere amino acid; it's a neurotrophic factor and a precursor to several critical compounds like glycine and D-serine. Defects in serine biosynthesis and transport can lead to various neurological manifestations, and early therapeutic intervention with L-serine could be beneficial in preventing or ameliorating symptoms related to serine biosynthesis and transport defects (El-Hattab, 2016).
Eigenschaften
IUPAC Name |
(2S)-2-(hexadecanoylamino)-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)20-17(16-21)19(23)24/h17,21H,2-16H2,1H3,(H,20,22)(H,23,24)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVRFWIQTACAPT-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hexadecanoyl-serine | |
CAS RN |
16417-38-2 | |
| Record name | N-Palmitoyl-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16417-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-palmitoyl-L-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



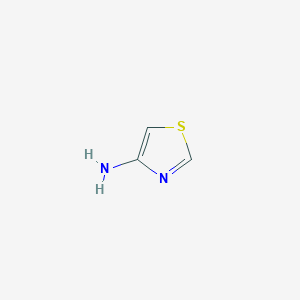


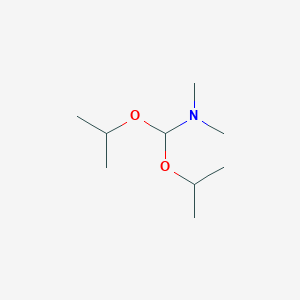



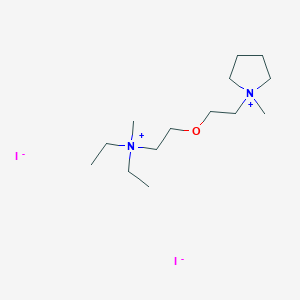
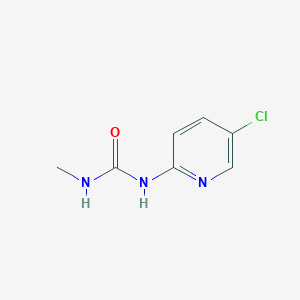

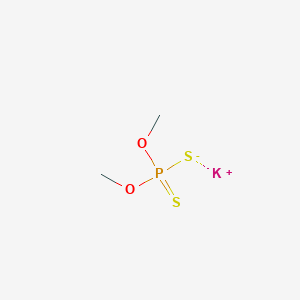
![3-[(3-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B91559.png)
